molecular formula C7H6ClIN2O B13676830 3-Chloro-4-iodobenzohydrazide

3-Chloro-4-iodobenzohydrazide

Cat. No.: B13676830
M. Wt: 296.49 g/mol
InChI Key: LSQKKQNWUWMVMB-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodobenzohydrazide typically involves the reaction of 3-Chloro-4-iodobenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloro-4-iodobenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Chloro-4-iodobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Chloro-4-iodobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-4-iodobenzohydrazide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It can be used to develop new pharmaceuticals and therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodobenzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

    2-Iodobenzohydrazide: Similar in structure but lacks the chlorine atom.

    3-Chloro-4-fluorobenzohydrazide: Contains a fluorine atom instead of iodine.

    3-Chloro-4-bromobenzohydrazide: Contains a bromine atom instead of iodine.

Uniqueness: 3-Chloro-4-iodobenzohydrazide is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6ClIN2O

Molecular Weight

296.49 g/mol

IUPAC Name

3-chloro-4-iodobenzohydrazide

InChI

InChI=1S/C7H6ClIN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)

InChI Key

LSQKKQNWUWMVMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)I

Origin of Product

United States

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